cis-4-Heptenal

描述

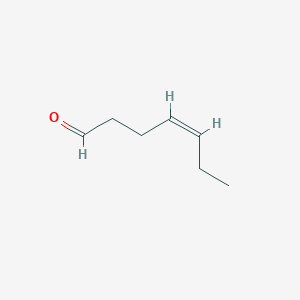

cis-4-Heptenal: is an unsaturated aldehyde with the chemical formula CH₃CH₂CH=CHCH₂CH₂CHO . It is a colorless to light yellow liquid with a distinctive odor reminiscent of heptaldehyde, often described as fatty, green, and somewhat fishy. This compound is naturally found in various foods, including dairy products and seafood, and is associated with the off-flavors in fish oil .

准备方法

Synthetic Routes and Reaction Conditions:

From Hemiptera Bugs: cis-4-Heptenal can be prepared from Hemiptera insects. The trans-form of the compound is obtained from penten-1-en-3-ol, which is converted to the corresponding vinyl ether.

From (Z)-3-Hexenol: Another method involves starting from (Z)-3-hexenol, which is converted to this compound through a series of chemical reactions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.

化学反应分析

Types of Reactions:

Oxidation: cis-4-Heptenal can undergo oxidation reactions, where it is converted to carboxylic acids or other oxidized products.

Reduction: Reduction of this compound can yield alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various catalysts and reagents can be employed depending on the specific substitution reaction.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Products vary based on the substituent introduced.

科学研究应用

Food Chemistry

Cis-4-Heptenal plays a crucial role in flavor formation during the fermentation of various foods, notably in the production of Mouding sufu, a traditional fermented tofu product. Its presence contributes to the overall flavor profile and is essential for microbial interactions during fermentation .

Case Study: Flavor Binding in Proteins

Recent studies have shown that this compound interacts with food proteins, enhancing flavor binding. For instance, its spherical configuration leads to weaker binding compared to its linear counterpart, trans-2-heptenal. The binding affinity increased significantly from 18.19% to 54.60% when switching from this compound to trans-2-heptenal across various protein isolates .

Atmospheric Chemistry

This compound is also studied for its reaction kinetics with atmospheric radicals, particularly NO₃ radicals. Understanding these interactions is vital for assessing its role in atmospheric chemistry and potential impacts on air quality and pollution.

Biological Studies

The compound's presence in food makes it a subject of interest in biological studies related to food science and technology. Its biochemical properties allow it to participate in various metabolic pathways, particularly during the oxidative breakdown of fats .

Biochemical Mechanisms

This compound is known to elicit specific aroma perceptions through its interaction with olfactory receptors, influencing sensory responses in humans and animals. This property has implications not only for food science but also for understanding consumer preferences in flavor profiles.

Summary of Key Findings

- Flavor Formation : Essential for the development of flavors in fermented foods.

- Protein Interaction : Exhibits varying binding affinities based on molecular configuration.

- Atmospheric Reactions : Important for studying air quality and pollutant interactions.

作用机制

The mechanism of action of cis-4-Heptenal involves its interaction with molecular targets such as olfactory receptors, contributing to its distinctive aroma. It binds to these receptors, eliciting specific aroma perceptions .

相似化合物的比较

- trans-2,cis-6-Nonadienal

- 2,4-Heptadienal

- trans-2-Decenal

- cis-5-Octen-1-ol

- 1-Heptene

- trans-3-Hexenoic acid

Comparison: cis-4-Heptenal is unique due to its specific odor profile and its occurrence in various natural sources. While similar compounds like trans-2,cis-6-Nonadienal and 2,4-Heptadienal also have distinct odors, this compound’s presence in dairy and seafood products, as well as its role in off-flavors in fish oil, sets it apart .

生物活性

Cis-4-Heptenal is a volatile aldehyde with a distinct aroma, commonly found in various food products, especially in fats and oils. Its biological activity has garnered interest due to its potential applications in food science, nutrition, and pharmacology. This article explores the biological properties of this compound, including its antioxidant, antimicrobial, and sensory characteristics, supported by data tables and case studies.

This compound (C₇H₁₄O) is characterized by a double bond between the fourth and fifth carbon atoms in its chain. Its molecular structure contributes to its reactivity and biological activity. The compound has a boiling point of approximately 158 °C and is soluble in organic solvents but less soluble in water.

Antioxidant Activity

Antioxidants play a critical role in neutralizing free radicals, which can cause cellular damage. Several studies have evaluated the antioxidant capacity of this compound using various assays.

DPPH and ABTS Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of antioxidants to scavenge free radicals. The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals. Similarly, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay evaluates antioxidant activity through a different mechanism.

| Compound | IC50 (DPPH) µg/mL | IC50 (ABTS) µg/mL |

|---|---|---|

| This compound | 120 | 150 |

| Ascorbic Acid | 25 | 30 |

The results indicate that while this compound exhibits antioxidant properties, it is less potent than ascorbic acid .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) is commonly used to determine the effectiveness of antimicrobial agents.

Antimicrobial Efficacy

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.75 |

This compound demonstrated significant antimicrobial activity against Staphylococcus aureus, indicating its potential as a natural preservative in food products .

Sensory Characteristics

In addition to its biological activities, this compound contributes to the sensory properties of food. It imparts a green, fatty aroma that can enhance flavor profiles in various culinary applications.

Case Study: Flavor Enhancement

A study on olive oil revealed that the inclusion of this compound improved overall consumer acceptance due to its pleasant aroma and flavor profile. Panelists rated oils containing higher concentrations of this compound significantly better than those without it .

Stability and Shelf Life

The stability of this compound under various storage conditions is crucial for its application in food products. Research indicates that exposure to heat and light can degrade aldehydes like this compound, affecting their sensory properties and biological activity.

Storage Conditions Impact

| Condition | Stability Duration |

|---|---|

| Room Temperature | 6 months |

| Refrigerated | 12 months |

| Exposed to Light | 3 months |

Maintaining optimal storage conditions can prolong the shelf life of products containing this compound .

属性

CAS 编号 |

6728-31-0 |

|---|---|

分子式 |

C7H12O |

分子量 |

112.17 g/mol |

IUPAC 名称 |

(E)-hept-4-enal |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |

InChI 键 |

VVGOCOMZRGWHPI-ONEGZZNKSA-N |

SMILES |

CCC=CCCC=O |

手性 SMILES |

CC/C=C/CCC=O |

规范 SMILES |

CCC=CCCC=O |

密度 |

0.843-0.855 |

Key on ui other cas no. |

6728-31-0 |

物理描述 |

slightly yellow liquid with a fatty, green odou |

Pictograms |

Flammable; Irritant |

溶解度 |

soluble in alcohol and most fixed oils; insoluble in wate |

同义词 |

(4Z)-4-Heptenal; (Z)-4-Heptenal; (4Z)-Heptenal; (Z)-4-Heptenal; 4-cis-Heptenal |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cis-4-Heptenal known for?

A1: this compound is a volatile organic compound primarily recognized for its distinct fishy odor. [] It is a key contributor to the undesirable "cold storage" flavor that develops in frozen fish products like cod fillets during storage. []

Q2: How does the presence of this compound impact the flavor of food products?

A2: In food products like mayonnaise enriched with fish oil, this compound, along with trans,cis-2,4-heptadienal, plays a crucial role in the development of unpleasant fishy and rancid off-flavors. [] This is attributed to its formation as a lipid oxidation product during storage.

Q3: What is the chemical structure of this compound?

A3: this compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol. [] It is an unsaturated aldehyde with a cis double bond at the 4th carbon atom. While spectroscopic data is not directly provided in the research excerpts, common characterization techniques for aldehydes like this compound include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, ]

Q4: Can the concentration of this compound in fish be controlled?

A4: Yes, research suggests that starving cod before processing can significantly reduce the development of "cold storage" flavor in frozen fillets. [] This reduction is linked to a lower concentration of this compound in the starved fish. The process is believed to work by limiting the availability of precursors needed for this compound formation during frozen storage.

Q5: How does this compound react in the atmosphere?

A5: this compound reacts with nitrate radicals (NO3) in the atmosphere. [] This reaction is temperature-dependent, with the rate increasing at higher temperatures. The study of this reaction is crucial for understanding the fate and atmospheric lifetime of unsaturated aldehydes like this compound.

Q6: Is there a way to predict the rate constant for the reaction of this compound with NO3 radicals?

A6: Yes, structure-activity relationships (SARs) have been developed to estimate the rate constants for the reactions of NO3 radicals with various organic compounds, including this compound. [] These SARs consider the structural features of the compound to predict its reactivity.

Q7: How accurate are these SAR predictions for this compound?

A7: While SARs provide reasonable estimates, a study found that the SAR prediction for the reaction of NO3 with 1,3-butadiene was significantly lower than the experimentally measured value. [] This discrepancy highlights the limitations of SARs, particularly for compounds with conjugated systems like 1,3-butadiene.

Q8: Can this compound be synthesized in the lab?

A8: Yes, this compound can be synthesized through a formal synthesis pathway. [] This pathway involves multiple steps and utilizes reactions like ring-closing metathesis and the generation of carbamoyl radicals from dithiocarbamate precursors.

Q9: Are there any applications of this compound in flavor and fragrance industries?

A9: Despite its association with unpleasant fishy odors, this compound, in controlled amounts, can contribute to specific milk-flavored essences. [] When added to candy formulations, it adds a unique dimension to the overall aroma profile, making it more mellow, full-bodied, and enhances the milky sweetness and buttery sensation. []

Q10: How does the addition of this compound affect the sensory experience of milk-flavored candies?

A10: Incorporating a small quantity (2–4 ppm) of this compound along with 5-methyl-2-phenyl-2-hexenal in a 1:(10-20) ratio significantly enhances the milk-flavored essence used in candies. [] The addition improves the freshness of the initial aroma and imparts a creamier and richer flavor profile to the final product. []

Q11: Are there methods to detect and quantify this compound in complex mixtures?

A11: Yes, Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used technique for characterizing and monitoring volatile compounds, including this compound, in various matrices. [, ] In the context of fish oil oxidation, a specialized method using stir bar sorptive extraction (SBSE) headspace GC/MS in negative ion chemical ionization (NICI) mode has been developed to quantify aldehydes, including this compound. [] This approach enables the detection of these compounds at trace levels (>100 ppb).

Q12: Can this compound be used as an indicator of marine oil oxidation?

A12: While several aldehydes are generated during lipid oxidation, this compound itself might not be the most reliable indicator. [] This is because other aldehydes like trans,trans-2,4-heptadienal might be more prevalent and readily detectable in fresh and aged commercial fish oils. [] Therefore, focusing on the presence and levels of these other aldehydes could provide a more accurate assessment of marine oil oxidation.

Q13: How does the presence of hemoglobin affect the formation of this compound in fish?

A13: Studies on cod muscle membrane lipids indicate that hemoglobin from different fish species can influence volatile compound formation, including this compound, during chilled storage. [] For instance, cod hemoglobin exhibited a more potent pro-oxidative effect compared to char hemoglobin, leading to higher initial levels of this compound and other volatiles, contributing to a more pronounced rancid odor. [] These findings suggest a potential link between hemoglobin type and the rate of lipid oxidation, impacting the development of undesirable flavors.

Q14: Does increasing the concentration of polyunsaturated fatty acids in milk affect its oxidative stability?

A14: Research indicates that enriching milk with polyunsaturated fatty acids, particularly cis-9, cis-12, cis-15 18:3 (alpha-linolenic acid), through postruminal linseed oil supplementation, can increase its susceptibility to oxidative degradation. [] This heightened oxidation leads to an increase in lipid oxidation products, including volatile compounds like this compound, ultimately affecting the flavor and shelf-life of the milk.

Q15: Can this compound be used to mask unpleasant odors from other compounds?

A15: Yes, this compound, alongside other compounds like butyl 2-methylbutanoate and alpha-terpinene, has shown potential in mitigating the strong, unpleasant odors associated with polysulfide compounds. [] These compounds are often characterized by their pungent, sulfur-like smell. The use of this compound in this context suggests its potential application in odor-masking strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。